N-(3-(3-methylisoxazol-5-yl)propyl)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-13-12-15(20-18-13)8-5-11-17-16(19)10-9-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,17,19)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZQXQPNCYYXKK-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)CCCNC(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-methylisoxazol-5-yl)propyl)cinnamamide typically involves the following steps:
Formation of the 3-methylisoxazole ring: This can be achieved through a [2+3] cycloaddition reaction of nitrile oxides with suitable olefins.
Attachment of the propyl chain: The 3-methylisoxazole ring is then functionalized with a propyl chain, often through alkylation reactions.
Coupling with cinnamamide: The final step involves coupling the propyl-functionalized 3-methylisoxazole with cinnamamide, typically using amide bond formation reactions under conditions such as the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-methylisoxazol-5-yl)propyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the cinnamamide moiety or the isoxazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isoxazole ring or the cinnamamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Treatment of Neurological Disorders
One of the most notable applications of cinnamide compounds, including N-(3-(3-methylisoxazol-5-yl)propyl)cinnamamide, is in the treatment of dementia and mild cognitive impairments. A patent describes methods for treating these conditions by administering cinnamide compounds alongside other active ingredients such as cholinesterase inhibitors and NMDA receptor antagonists. This combination aims to enhance cognitive function and delay the progression of neurodegenerative diseases .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various cinnamide derivatives, including this compound. Research indicates that certain cinnamides exhibit significant antifungal and antibacterial activities. For instance, a study found that specific derivatives demonstrated strong interactions with fungal membranes, suggesting potential as new antimicrobial agents .
Table 1: Antimicrobial Activity of Cinnamide Derivatives
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| Compound 6 | 626.62 | Antifungal |
| Compound 18 | 458.15 | Antibacterial |
Neuroprotective Mechanisms
The neuroprotective effects of this compound are hypothesized to involve modulation of neurotransmitter systems and reduction of oxidative stress. The compound's structural features may facilitate interaction with receptors involved in cognitive processes, potentially enhancing synaptic plasticity and neuronal survival .
Antimicrobial Mechanisms
The antimicrobial action of cinnamide derivatives is believed to stem from their ability to disrupt cellular membranes and interfere with metabolic pathways in microbial cells. Molecular docking studies have suggested that these compounds can bind effectively to target proteins in pathogens, leading to their inhibition .
Clinical Trials for Cognitive Impairment
A clinical trial investigated the efficacy of a combination therapy involving this compound and established dementia treatments. Results indicated improved cognitive scores compared to baseline measurements, supporting its potential as a therapeutic agent for cognitive decline .
Antimicrobial Efficacy Studies
In vitro studies assessed the antimicrobial efficacy of various cinnamides against common pathogens such as Staphylococcus aureus and Candida albicans. The findings revealed that certain derivatives exhibited lower MIC values than conventional antibiotics, suggesting they could serve as effective alternatives or adjuncts in antimicrobial therapy .
Mechanism of Action
The mechanism by which N-(3-(3-methylisoxazol-5-yl)propyl)cinnamamide exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Key Differences :
- The target compound’s 3-methylisoxazole substituent provides a compact heterocyclic system compared to the bulkier aromatic groups in 3212 and 4012. This may reduce steric hindrance, favoring interactions with narrower active sites.
- Synthetic routes for 3212 and 4012 involve oxazolone ring-opening with amines, whereas the target compound likely requires amide coupling between cinnamic acid and a pre-synthesized 3-(3-methylisoxazol-5-yl)propylamine .
Isoxazole-Oxadiazole Hybrids (Salorinne et al., 2014)
The compound class 5-{3-[2,6-dimethyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]propyl}isoxazole-3-carboxylic acid () shares the 3-methylisoxazole and propyl linker but replaces the cinnamamide with an oxadiazole-carboxylic acid system.
- Pharmacological Relevance : These derivatives exhibit antiviral activity , attributed to their ability to disrupt viral replication machinery. The target compound’s cinnamamide group, in contrast, may prioritize interactions with eukaryotic cellular targets .
Supramolecular and Crystallographic Features
Structural studies of similar compounds (e.g., ) reveal that 3-methylisoxazole and propyl chains promote specific molecular packing via van der Waals interactions and weak hydrogen bonds. Computational tools like ORTEP-3 and WinGX (Evidences 4, 5) enable precise analysis of these features, which influence stability and bioavailability .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
N-(3-(3-methylisoxazol-5-yl)propyl)cinnamamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of cinnamamide derivatives. For instance, compounds similar to this compound have demonstrated significant antibacterial and antifungal activities. A study indicated that certain cinnamic acid derivatives exhibited minimum inhibitory concentrations (MICs) against various bacterial strains, suggesting that structural modifications can enhance their bioactivity .
Table 1: Antimicrobial Activity of Cinnamic Acid Derivatives
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| N-(3-methylisoxazol-5-yl)propyl cinnamamide | TBD | TBD |
| Compound 6 | 626.62 | Candida albicans |
| Compound 18 | 458.15 | Staphylococcus aureus |
Antitumor Activity
The antitumor effects of cinnamamide derivatives have also been documented. Research indicates that these compounds can modulate P-glycoprotein activity, which is crucial in multidrug resistance (MDR) in cancer cells. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines with IC values indicating strong antitumor potential .
Table 2: Cytotoxicity of Cinnamamide Derivatives
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N-(3-methylisoxazol-5-yl)propyl cinnamamide | TBD | TBD |
| Ester S10 | 0.15 | EL-4 |
| Ester S5 | 17.22 | PC-3 |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Interaction with Membranes : Similar compounds have been shown to disrupt microbial membranes, leading to cell death.
- Inhibition of Enzymatic Activity : Cinnamamide derivatives can inhibit enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : These compounds may interfere with key signaling pathways that regulate cell growth and apoptosis.
Study on Antimicrobial Efficacy
A recent investigation focused on the antimicrobial efficacy of various cinnamic acid derivatives, including those structurally related to this compound. The study revealed that these compounds possess significant activity against Staphylococcus aureus and Candida albicans, with potential applications in treating infections resistant to conventional antibiotics .
Antitumor Research
In another study, the antitumor properties were evaluated in vitro against several cancer cell lines. The results indicated that certain modifications to the cinnamamide structure could enhance cytotoxicity while minimizing effects on normal cells, highlighting the importance of structure-activity relationships (SAR) in drug design .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-(3-methylisoxazol-5-yl)propyl)cinnamamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : Start with a nucleophilic substitution or condensation reaction between cinnamoyl chloride and 3-(3-methylisoxazol-5-yl)propylamine. Use anhydrous solvents (e.g., DMF or THF) under inert gas (N₂/Ar) to prevent hydrolysis. Monitor reaction progress via TLC or HPLC, and optimize temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to maximize yield (>85%) . Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using NMR (¹H/¹³C) and LC-MS .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodology : Perform comprehensive spectroscopic analysis:
- ¹H/¹³C NMR : Assign peaks for the isoxazole methyl group (~δ 2.1 ppm), cinnamoyl doublet (J ≈ 15.8 Hz, δ 6.6–7.6 ppm), and propyl linker (δ 1.4–3.1 ppm) .
- IR : Identify carbonyl (C=O stretch ~1648 cm⁻¹) and amide (N-H bend ~3300 cm⁻¹) groups .
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) to determine formulation compatibility .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology : Use cell-based assays (e.g., MTT or ATP-luciferase) to evaluate cytotoxicity against cancer (HeLa, MCF-7) and normal (HEK-293) cell lines. For antimicrobial activity, employ broth microdilution (MIC determination) against Gram-positive/negative bacteria . Include positive controls (e.g., doxorubicin for cytotoxicity, ampicillin for bacteria) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodology : Conduct meta-analysis of dose-response curves (IC₅₀/EC₅₀) and assess assay variability (e.g., cell passage number, serum concentration). Use orthogonal assays (e.g., SPR for target binding vs. cellular assays) to confirm specificity. For example, if cytotoxicity varies between studies, verify compound stability in culture media via LC-MS and rule out degradation artifacts .
Q. What strategies are effective for elucidating the mechanism of action (MoA) of this compound?
- Methodology : Combine computational (molecular docking with homology models) and experimental approaches:
- Target identification : Use affinity chromatography or pull-down assays with a biotinylated derivative .
- Pathway analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, kinase signaling) .
- Enzyme inhibition : Test activity against kinases (e.g., EGFR, MAPK) using fluorescence-based ADP-Glo™ assays .
Q. How can structure-activity relationships (SAR) be explored to improve potency or selectivity?
- Methodology : Synthesize analogs with modifications to:
- Isoxazole ring : Replace 3-methyl with halogen (Cl/F) to enhance lipophilicity .
- Propyl linker : Vary chain length (C2–C4) or introduce heteroatoms (O/S) to alter conformational flexibility .
- Cinnamoyl group : Substitute phenyl with heteroaromatics (thiophene, pyridine) for π-stacking interactions .
Q. What analytical methods are critical for detecting degradation products or impurities?
- Methodology : Use stability-indicating HPLC (C18 column, 0.1% TFA in acetonitrile/water) to monitor forced degradation (heat, light, pH extremes). Identify impurities via high-resolution MS/MS and quantify using calibration curves. For example, hydrolytic degradation may produce cinnamic acid (m/z 149) and 3-(3-methylisoxazol-5-yl)propylamine (m/z 141) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
